molecular formula C13H12ClNO2S B5700319 5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide

5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide

Cat. No.: B5700319
M. Wt: 281.76 g/mol
InChI Key: OHJVILLDEBQSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide, also known as TCB-2, is a chemical compound that belongs to the family of benzamides. TCB-2 has been studied for its potential use in scientific research due to its unique properties and effects on the body.

Mechanism of Action

5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This compound binds to the receptor and activates it, leading to changes in the activity of neurons in the brain. This compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. This compound has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. This compound has also been shown to affect the activity of neurons in the brain, leading to changes in behavior and cognition. This compound has been shown to cause hallucinations, changes in perception, and altered states of consciousness.

Advantages and Limitations for Lab Experiments

5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide has several advantages for use in lab experiments. This compound has a high affinity for the serotonin 5-HT2A receptor, which makes it useful for studying the effects of hallucinogens on the brain. This compound is also a partial agonist, which allows for more precise control over the level of receptor activation. However, this compound also has several limitations for use in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. This compound is also a controlled substance, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide. One area of research is to investigate the potential therapeutic uses of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is to study the effects of this compound on the brain at the molecular level, including its effects on gene expression and protein synthesis. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in animal studies.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide involves several steps, including the preparation of the starting materials and the reaction process. The starting materials include 5-chloro-2-methoxybenzoic acid, thienylmethylamine, and triethylamine. The reaction process involves the use of various reagents and solvents, including N,N-dimethylformamide, acetic anhydride, and hydrogen chloride gas. The final product is obtained through a purification process using chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which plays a role in regulating mood, cognition, and perception. This compound has also been studied for its potential use in studying the effects of hallucinogens on the brain. This compound has been used in animal studies to investigate the role of the serotonin system in regulating behavior and cognition.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-17-12-5-4-9(14)7-11(12)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJVILLDEBQSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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